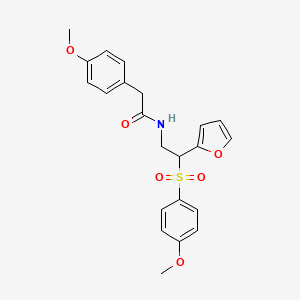
3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid, also known as DCTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DCTA is a thiophene derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Applications De Recherche Scientifique
Antioxidative Applications
Phenylpropanoids, which share a structural similarity with 3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid, have been isolated from the berries of Pimenta dioica. These compounds, including a phenylpropanoid structurally related to 3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid, inhibited the autoxidation of linoleic acid in a water-alcohol system, demonstrating antioxidative properties (Kikuzaki et al., 1999).
Enzymatic Inhibition
DL-2-Benzyl-3-formylpropanoic acid, a compound similar in function to 3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid, acts as a competitive inhibitor of carboxypeptidase A, suggesting potential applications in modulating enzyme activity for research and therapeutic uses (Galardy & Kortylewicz, 1984).
Bio-Production and Industrial Applications
3-Hydroxypropanoic acid (3-HP), a compound structurally related to 3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid, is a valuable platform chemical with applications in producing acrylic acid, derivatives, and bioplastics. Advances in metabolic engineering and synthetic biology have enhanced bio-production methods, although challenges remain in achieving industrial-scale exploitation (Jers et al., 2019).
Chemical Building Blocks
3-Hydroxypropionic acid, akin to 3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid, has been identified as a potential building block for organic synthesis or high-performance polymers, highlighting the importance of developing eco-sustainable processes for its production. Catalytic chemical methods are particularly noted for their potential in this area (Pina et al., 2011).
Propriétés
IUPAC Name |
3-(2,5-dichlorothiophen-3-yl)-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O3S/c8-5-2-3(6(9)13-5)1-4(10)7(11)12/h2,4,10H,1H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDGZLVOPNJKSNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1CC(C(=O)O)O)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dichlorothiophen-3-yl)-2-hydroxypropanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2384077.png)
![3,4-difluoro-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2384078.png)


![6-(4-Ethylphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2384084.png)



![6-Tert-butyl-2-[1-[2-(3-methoxyphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2384090.png)




